methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate
Description
The compound methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate (CAS: 876900-07-1) is a heterocyclic derivative featuring a pyrimido[1,2-g]purine core. Its molecular formula is C₁₈H₁₈ClN₅O₄ (MW: 403.82), with a 3-chlorophenyl substituent at position 9 and a methyl ester group at the acetoxy moiety .
Properties
IUPAC Name |
methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(25)23(18(20)26)11-13(24)27-2)22-10-6-9-21(17(22)19-15)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPOCKOYINKBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-g]purin ring system. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to utilize it in the development of more complex molecules. For example, it can be employed in the synthesis of pyrimidine derivatives that have applications in pharmaceuticals and agrochemicals.
Reaction Mechanisms
Research has shown that methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can be used to study reaction mechanisms involving nucleophilic substitutions and electrophilic additions. Its reactivity profile aids in understanding fundamental chemical processes.
Biological Applications
Enzyme Inhibition Studies
The compound has been investigated for its role in enzyme inhibition. Studies indicate that it may interact with specific enzymes involved in metabolic pathways. For instance, it has been tested against deoxyhypusine synthase (DHPS), revealing potential as an inhibitor which could lead to therapeutic applications against bacterial infections .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. The compound demonstrated significant activity against various strains of bacteria and fungi. For example, it was found to have a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics in some tests .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is being explored for its potential use in the production of specialty chemicals. Its structural characteristics make it suitable for creating materials with specific properties required in various applications such as coatings and polymers .
Case Study 1: Enzyme Interaction
A study conducted by Mayhoub et al. synthesized a series of analogues based on this compound to evaluate their efficacy as enzyme inhibitors. The results indicated that certain derivatives exhibited enhanced binding affinity towards DHPS compared to the parent compound.
Case Study 2: Antimicrobial Testing
In a comparative study against common pathogens such as MRSA and Candida spp., this compound derivatives showed promising antimicrobial activity with MIC values significantly lower than those of standard treatments like vancomycin .
Data Tables
Mechanism of Action
The mechanism of action of methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares a pyrimido[1,2-g]purine backbone with several analogues, differing primarily in substituents on the aryl ring and the ester group. Key comparisons include:
Key Observations :
- Electron-withdrawing vs. In contrast, 3,5-dimethylphenyl () provides electron-donating groups, which may reduce reactivity .
Molecular Docking Insights
Molecular docking studies reveal that analogues interact with DHFR’s active site via:
- Hydrogen bonding with conserved residues (e.g., Asp27, Lys68).
- π-π stacking with hydrophobic pockets .
Recommendations :
- Synthesize derivatives with para-halogenation or naphthyl substituents to boost activity.
- Explore ethyl or benzyl esters to improve cell penetration while monitoring solubility limitations.
Biological Activity
Methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate is a complex organic compound with significant biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrimido[1,2-g]purine core structure that integrates both pyrimidine and purine components. The synthesis typically involves multi-step organic reactions that include condensation of starting materials like aminobenzimidazoles followed by cyclization and functional group modifications. Advanced techniques such as continuous flow synthesis are employed to optimize yield and purity during industrial production.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various physiological processes. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to disease progression.
- Receptor Interaction : It may bind to cellular receptors to induce therapeutic responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of similar compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains and fungi.
- Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory pathways.
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the biological efficacy of this compound:
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
